1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester
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Overview
Description
Preparation Methods
The synthesis of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester involves esterification reactions. The process typically starts with cyclohexane-1,2-dicarboxylic acid, which undergoes esterification with 4-methyl-7-carboxy-heptyl alcohol under acidic conditions. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under basic conditions.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester involves its metabolism in the body. It is metabolized by ester cleavage, followed by oxidative modifications at the alkyl side chain . The molecular targets and pathways involved include various enzymes responsible for ester hydrolysis and oxidation .
Comparison with Similar Compounds
1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester is unique compared to other similar compounds due to its specific structure and metabolic pathway. Similar compounds include:
Mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH): Another metabolite of DINCH, differing in the side chain structure.
Cyclohexane-1,2-dicarboxylic mono hydroxyisononyl ester (OH-MINCH): An oxidized metabolite of DINCH with a hydroxyl group on the side chain.
Cyclohexane-1,2-dicarboxylic mono oxoisononyl ester (oxo-MINCH): An oxidized metabolite with a ketone group on the side chain.
These compounds share similar metabolic pathways but differ in their specific chemical structures and resulting biological effects .
Properties
Molecular Formula |
C17H28O6 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(7-carboxy-4-methylheptoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H28O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h12-14H,2-11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
HGYNPCSGHWFMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)CCCOC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
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